molecular formula C23H21N3O2S2 B3709030 N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}thiophene-2-carboxamide

N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}thiophene-2-carboxamide

Cat. No.: B3709030
M. Wt: 435.6 g/mol
InChI Key: WZULUHALOVITCZ-UHFFFAOYSA-N
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Description

N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}thiophene-2-carboxamide is a complex organic compound with a unique structure that combines a benzoxazole ring, a thiophene ring, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring and the thiophene ring. The key steps include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the tert-Butylphenyl Group: This step involves the alkylation of the benzoxazole ring with tert-butylbenzene using a Friedel-Crafts alkylation reaction.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable dicarbonyl compound with elemental sulfur.

    Coupling of the Benzoxazole and Thiophene Rings: This step involves the formation of a carbamothioyl linkage between the benzoxazole and thiophene rings using a thiocarbamoyl chloride reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the thiocarbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Corresponding substituted products with nucleophiles.

Scientific Research Applications

N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-chloro-4-methoxybenzamide
  • N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-propoxybenzamide

Uniqueness

N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}thiophene-2-carboxamide is unique due to its combination of a benzoxazole ring, a thiophene ring, and a tert-butylphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-23(2,3)15-8-6-14(7-9-15)21-25-17-13-16(10-11-18(17)28-21)24-22(29)26-20(27)19-5-4-12-30-19/h4-13H,1-3H3,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZULUHALOVITCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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